2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE
Overview
Description
2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core substituted with dichloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key steps in the industrial synthesis include the careful control of reaction parameters and the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Scientific Research Applications
2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The precise mechanism of action of 2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may affect cellular pathways involved in signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide: Known for its fungicidal properties.
2,5-dichlorobenzotrifluoride: Used as an intermediate in organic synthesis and as a solvent.
Uniqueness
2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE stands out due to its unique combination of dichloro and trifluoromethyl substituents on the benzimidazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dichloro-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3O/c16-7-4-5-9(17)8(6-7)13(24)21-10-2-1-3-11-12(10)23-14(22-11)15(18,19)20/h1-6H,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLKUQHUEKYICV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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